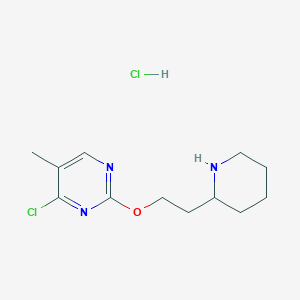4-Chloro-5-methyl-2-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride
CAS No.: 1420844-91-2
Cat. No.: VC8239363
Molecular Formula: C12H19Cl2N3O
Molecular Weight: 292.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1420844-91-2 |
|---|---|
| Molecular Formula | C12H19Cl2N3O |
| Molecular Weight | 292.20 g/mol |
| IUPAC Name | 4-chloro-5-methyl-2-(2-piperidin-2-ylethoxy)pyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C12H18ClN3O.ClH/c1-9-8-15-12(16-11(9)13)17-7-5-10-4-2-3-6-14-10;/h8,10,14H,2-7H2,1H3;1H |
| Standard InChI Key | HLXVBXHGDWPFRH-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(N=C1Cl)OCCC2CCCCN2.Cl |
| Canonical SMILES | CC1=CN=C(N=C1Cl)OCCC2CCCCN2.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core structure consists of a pyrimidine ring substituted with three functional groups:
-
Chloro group (Cl) at position 4, enhancing electrophilic reactivity.
-
Methyl group (CH₃) at position 5, contributing to steric and electronic modulation.
-
Ethoxy-piperidine moiety at position 2, introducing conformational flexibility and hydrogen-bonding capabilities.
The hydrochloride salt form improves solubility in polar solvents, a critical factor for bioavailability in pharmaceutical formulations .
Table 1: Comparative Structural Features of Pyrimidine Derivatives
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves multi-step reactions, as inferred from analogous pyrimidine derivatives :
-
Pyrimidine Core Formation: Cyclization of thiourea derivatives with β-diketones or malononitrile under acidic conditions.
-
Substitution Reactions:
-
Salt Formation: Treatment with HCl gas in organic solvents (e.g., ethanol or dichloromethane) to yield the hydrochloride salt .
Process Optimization
-
Temperature Control: Reactions are conducted at 80–85°C to maximize substitution efficiency while minimizing decomposition .
-
Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance ethoxy group incorporation .
-
Crystallization: Slow cooling in ethanol/water mixtures produces high-purity crystalline forms, critical for reproducibility .
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: The hydrochloride salt exhibits moderate solubility in water (≈15 mg/mL at 25°C), facilitated by ionic interactions.
-
Thermal Stability: Stable up to 200°C, with decomposition observed at higher temperatures due to piperidine ring degradation .
Spectroscopic Data
-
¹H NMR (D₂O): δ 1.45–1.78 (m, piperidine CH₂), 2.35 (s, CH₃), 3.92 (t, OCH₂), 4.30 (t, NCH₂), 8.12 (s, pyrimidine H).
-
IR (KBr): 3420 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C=N pyrimidine), 690 cm⁻¹ (C-Cl) .
Industrial and Research Applications
Pharmaceutical Development
-
Drug Candidates: Serves as a precursor for kinase inhibitors targeting oncology and inflammatory diseases .
-
Formulation Strategies: Microencapsulation with poly(lactic-co-glycolic acid) (PLGA) enhances sustained release profiles .
Chemical Intermediate
-
Ligand Design: The ethoxy-piperidine group chelates metal ions, enabling catalysis in asymmetric synthesis .
Challenges and Future Directions
Synthetic Hurdles
-
Regioselectivity: Competing substitutions at pyrimidine positions 4 and 6 require precise stoichiometric control.
-
Scalability: Continuous flow reactors are being explored to improve yield (>80%) and reduce waste .
Therapeutic Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume